molecular formula C15H26O B14553044 2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol CAS No. 61775-74-4

2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol

Cat. No.: B14553044
CAS No.: 61775-74-4
M. Wt: 222.37 g/mol
InChI Key: ZPXPASKWBUZJNO-UHFFFAOYSA-N
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Description

2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol typically involves multi-step organic reactions. Common starting materials might include alkenes and alcohols, which undergo a series of reactions such as hydroboration-oxidation, Wittig reactions, or Grignard reactions to form the desired product. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving similar structures.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or acting as a precursor to bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

2,5,5,8,8-Pentamethyldeca-2,6,9-trien-4-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which can influence its reactivity and applications.

Properties

CAS No.

61775-74-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2,5,5,8,8-pentamethyldeca-2,6,9-trien-4-ol

InChI

InChI=1S/C15H26O/c1-8-14(4,5)9-10-15(6,7)13(16)11-12(2)3/h8-11,13,16H,1H2,2-7H3

InChI Key

ZPXPASKWBUZJNO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(C)(C)C=CC(C)(C)C=C)O)C

Origin of Product

United States

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